![molecular formula C10H21N2O6P B14264689 N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine CAS No. 134824-72-9](/img/structure/B14264689.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two isopropyl groups and a glycylglycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine typically involves the reaction of phosphoryl chloride with isopropanol to form bis(isopropyl)phosphoryl chloride. This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound is produced efficiently and meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoryl derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially leading to different functional groups.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{Bis[(methyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(ethyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(butyl)oxy]phosphoryl}glycylglycine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is unique due to its specific combination of isopropyl groups and glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, highlighting its potential for specialized uses.
Eigenschaften
CAS-Nummer |
134824-72-9 |
|---|---|
Molekularformel |
C10H21N2O6P |
Molekulargewicht |
296.26 g/mol |
IUPAC-Name |
2-[[2-[di(propan-2-yloxy)phosphorylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H21N2O6P/c1-7(2)17-19(16,18-8(3)4)12-5-9(13)11-6-10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,16)(H,14,15) |
InChI-Schlüssel |
WWQMVUXPEKFDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(NCC(=O)NCC(=O)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


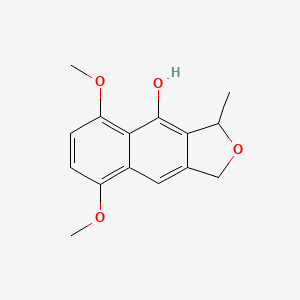


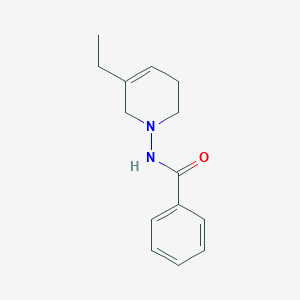
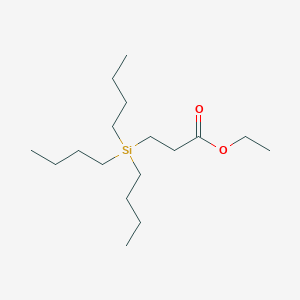
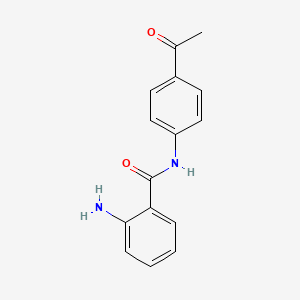
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
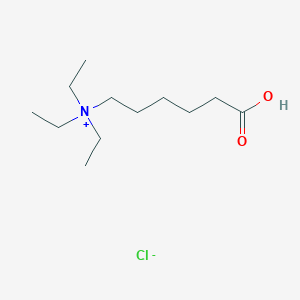
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
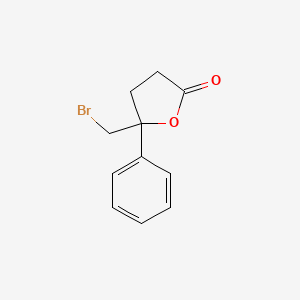
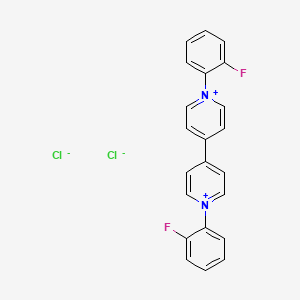
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
